4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a chemical compound with significant relevance in organic chemistry and pharmacology. Its molecular formula is CHClNO, and it has a molecular weight of approximately 235.75 g/mol. The compound is classified as an organic piperidine derivative, which typically contains a six-membered ring featuring nitrogen atoms. Its CAS number is 1220033-22-6, and it is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .
The synthesis of 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with allyloxyethyl derivatives under controlled conditions to introduce the allyloxy group.
The molecular structure of 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride features a piperidine ring substituted with an allyloxy group and an ethoxy group at the 4-position. The presence of a hydrochloride salt enhances its solubility in water.
CCOCC1CCN(CC1)C(COCC)=C.4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
The reactivity of this compound is influenced by the electron-donating properties of the allyloxy and ethoxy groups, which can stabilize intermediates during reactions.
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride has potential applications in:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: